molecular formula C19H18N2O B2679886 2,3,4,9-tetrahydro-1H-carbazol-1-one O-benzyloxime CAS No. 866149-32-8

2,3,4,9-tetrahydro-1H-carbazol-1-one O-benzyloxime

Cat. No.: B2679886
CAS No.: 866149-32-8
M. Wt: 290.366
InChI Key: CNPSBLISUZLYCW-DYTRJAOYSA-N
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Description

“2,3,4,9-tetrahydro-1H-carbazol-1-one” is a chemical compound with the molecular formula C12H11NO . It has a molecular weight of 185.23 . It is a light-beige powder and is stored at room temperature . It has a melting point of 168-170°C .


Synthesis Analysis

The synthesis of “2,3,4,9-tetrahydro-1H-carbazol-1-one” involves the oxidation of substituted 2,3,4,9-tetrahydro-1H-carbazoles . The process can lead to complete aromatization of the polycyclic system .


Molecular Structure Analysis

The InChI code for “2,3,4,9-tetrahydro-1H-carbazol-1-one” is 1S/C12H11NO/c14-11-7-3-5-9-8-4-1-2-6-10 (8)13-12 (9)11/h1-2,4,6,13H,3,5,7H2 .


Physical And Chemical Properties Analysis

“2,3,4,9-tetrahydro-1H-carbazol-1-one” is a light-beige powder with a melting point of 168-170°C . It has a molecular weight of 185.23 and its InChI code is 1S/C12H11NO/c14-11-7-3-5-9-8-4-1-2-6-10 (8)13-12 (9)11/h1-2,4,6,13H,3,5,7H2 .

Scientific Research Applications

Diverse Oxygenations in Enzyme Catalysis

Carbazole 1,9a-dioxygenase (CARDO), a multicomponent enzyme, can catalyze angular dioxygenation, cis dihydroxylation, and monooxygenation of various aromatic compounds. This broad substrate range includes conversions relevant to compounds like carbazole and derivatives thereof, demonstrating the enzyme's versatility in oxygenation reactions, which may extend to 2,3,4,9-tetrahydro-1H-carbazol-1-one O-benzyl oxime (Nojiri et al., 1999).

Catalysis in Organic Synthesis

The compound's structure aligns with studies involving Au(I)-catalyzed intramolecular hydroamination, hydroalkoxylation, and hydroarylation reactions. These processes are effective in forming various heterocyclic compounds, such as piperidines and oxygen heterocycles, indicating potential applications in organic synthesis (Zhang et al., 2006).

Photocarboxylation and Carbon Dioxide Utilization

A visible-light-mediated carboxylation process for benzylic C–H bonds with CO2 involves photo-oxidation and electron transfer steps, which could potentially be applied to 2,3,4,9-tetrahydro-1H-carbazol-1-one O-benzyl oxime derivatives. This process offers a novel approach to forming carboxylic acids, highlighting potential applications in sustainable chemistry and carbon capture (Meng et al., 2019).

Applications in Organic Light-Emitting Diodes (OLEDs)

Carbazole derivatives have been synthesized and characterized for their potential in OLEDs. These derivatives, including those related to 2,3,4,9-tetrahydro-1H-carbazol-1-one O-benzyl oxime, exhibit promising properties for use in electronic devices due to their photoluminescence and electroluminescent efficiencies (Guan et al., 2006).

Photocatalysis in Organic Reactions

The compound’s structure is related to donor-acceptor fluorophores used as metal-free photocatalysts. These catalysts, including carbazole derivatives, are applied in various organic reactions, suggesting potential uses for 2,3,4,9-tetrahydro-1H-carbazol-1-one O-benzyl oxime in photocatalytic transformations (Shang et al., 2019).

Safety and Hazards

The safety information for “2,3,4,9-tetrahydro-1H-carbazol-1-one” indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 .

Properties

IUPAC Name

(E)-N-phenylmethoxy-2,3,4,9-tetrahydrocarbazol-1-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O/c1-2-7-14(8-3-1)13-22-21-18-12-6-10-16-15-9-4-5-11-17(15)20-19(16)18/h1-5,7-9,11,20H,6,10,12-13H2/b21-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNPSBLISUZLYCW-DYTRJAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=NOCC3=CC=CC=C3)C1)NC4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(/C(=N/OCC3=CC=CC=C3)/C1)NC4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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